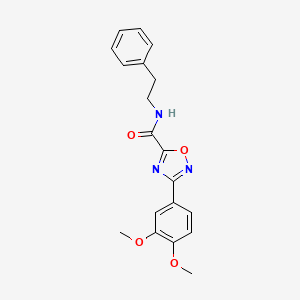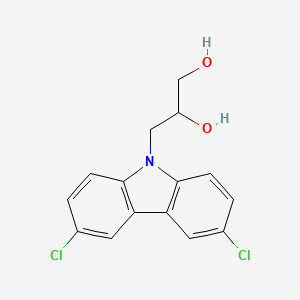
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OXA-23 belongs to the class of oxadiazole derivatives, which has been widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is primarily attributed to its ability to inhibit the activity of β-lactamases. β-lactamases are enzymes that are produced by bacteria to degrade β-lactam antibiotics, which are commonly used for the treatment of bacterial infections. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide acts by binding to the active site of β-lactamases, thereby preventing the degradation of β-lactam antibiotics and enhancing their antimicrobial activity. In addition, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been reported to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth of bacterial colonies and reduce the bacterial load in infected tissues. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells by regulating various signaling pathways. Furthermore, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and preventing the activation of inflammatory cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is its broad-spectrum antimicrobial activity against a wide range of Gram-negative bacteria. This makes it a potential candidate for the treatment of multidrug-resistant bacterial infections. Furthermore, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to possess anticancer and anti-inflammatory activity, which makes it a potential candidate for the treatment of various types of cancer and inflammatory diseases. However, one of the major limitations of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is its low solubility in water, which makes it difficult to administer orally. This limits its potential use in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the compound. Another potential direction is to explore the potential of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide as a combination therapy with other antimicrobial agents or anticancer drugs to enhance their efficacy. Furthermore, the potential of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide as a topical agent for the treatment of skin infections and inflammatory skin conditions can also be explored. Finally, the potential of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide as a lead compound for the development of novel β-lactamase inhibitors can also be explored to combat the growing problem of antibiotic resistance.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting product is then purified by column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit significant antimicrobial activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide acts by inhibiting the activity of β-lactamases, which are enzymes that are responsible for the resistance of these bacteria to β-lactam antibiotics. 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-14(12-16(15)25-2)17-21-19(26-22-17)18(23)20-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQWJEPJTJZKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6085468.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)

![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)


![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)